Beta-defensin 2 -

Beta-defensin 2

Catalog Number: EVT-246932
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 2 is predominantly synthesized in various tissues, including the skin, respiratory tract, and gastrointestinal tract. It is secreted by epithelial cells in response to microbial invasion or inflammatory stimuli. The expression of beta-defensin 2 can be induced by pro-inflammatory cytokines and bacterial components, such as lipopolysaccharides.

Classification

Beta-defensin 2 belongs to the defensin family, specifically classified as a beta-defensin due to its characteristic structure, which includes six conserved cysteine residues that form three disulfide bonds. This structural framework is essential for its antimicrobial function.

Synthesis Analysis

Methods

Beta-defensin 2 can be synthesized using several methods, including recombinant DNA technology and chemical synthesis.

  1. Recombinant DNA Technology: This method involves cloning the DEFB4A gene into an expression vector and transforming it into a suitable host, such as Pichia pastoris or Escherichia coli. The transformed cells are cultured under conditions that promote protein expression, followed by purification steps to isolate the peptide .
  2. Chemical Synthesis: Beta-defensin 2 can also be synthesized using solid-phase peptide synthesis techniques. The process typically employs 9-fluorenylmethoxy carbonyl chemistry for peptide assembly, followed by cleavage from the resin and purification using high-performance liquid chromatography .

Technical Details

In recombinant synthesis, the coding sequence for beta-defensin 2 is inserted into a plasmid vector containing appropriate regulatory elements for expression. The host cells are cultured under specific conditions (e.g., temperature, medium composition) to optimize yield and activity of the peptide.

Molecular Structure Analysis

Structure

Beta-defensin 2 consists of approximately 45 amino acids and features a characteristic three-dimensional structure stabilized by disulfide bonds. The presence of hydrophobic and cationic residues contributes to its ability to interact with microbial membranes.

Data

The molecular weight of beta-defensin 2 is approximately 5 kDa. Structural analysis reveals that it adopts a beta-sheet conformation, which is critical for its antimicrobial activity.

Chemical Reactions Analysis

Reactions

Beta-defensin 2 exerts its antimicrobial effects primarily through interactions with microbial membranes. It disrupts membrane integrity, leading to cell lysis. Additionally, it can modulate immune responses by inducing cytokine production in host cells.

Technical Details

The mechanism involves binding to negatively charged components on microbial surfaces, which facilitates membrane permeabilization. Studies have shown that beta-defensin 2 can influence gene expression related to immune responses in treated cells .

Mechanism of Action

Process

The action of beta-defensin 2 involves multiple steps:

  1. Membrane Binding: The peptide binds to microbial membranes via electrostatic interactions.
  2. Membrane Disruption: This binding leads to pore formation or membrane permeabilization.
  3. Cellular Response Modulation: After disrupting membranes, beta-defensin 2 can enter host cells and activate signaling pathways that enhance immune responses .

Data

Research indicates that exposure to beta-defensin 2 results in differential gene expression in target cells, particularly genes involved in inflammation and immune regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5 kDa
  • Solubility: Soluble in aqueous solutions; stability can vary based on pH and ionic strength.
  • Structure: Characterized by a compact structure stabilized by disulfide bonds.

Chemical Properties

  • Charge: Cationic nature allows interaction with negatively charged microbial membranes.
  • Stability: Sensitive to extreme pH and temperature conditions; requires careful handling during synthesis and storage.

Relevant data suggest that maintaining specific conditions during synthesis enhances the yield and activity of beta-defensin 2.

Applications

Scientific Uses

Beta-defensin 2 has significant implications in various fields:

  • Antimicrobial Research: Its broad-spectrum activity makes it a candidate for developing new antimicrobial agents.
  • Immunology: Understanding its role in immune modulation could lead to novel therapeutic strategies for inflammatory diseases.
  • Biotechnology: Potential applications include using beta-defensin 2 as a biomarker for infection or inflammation and as an additive in food preservation due to its antimicrobial properties.

Research continues to explore the therapeutic potential of beta-defensin 2 in treating infections and enhancing host defense mechanisms against pathogens .

Molecular Mechanisms of hBD-2 Biosynthesis and Post-Translational Modifications

Transcriptional Regulation of DEFB4A/DEFB4B Genes

The DEFB4A (also designated DEFB4B) gene encoding human beta-defensin 2 (hBD-2) resides on chromosome 8p23.1 within a defensin gene cluster. Its transcription is governed by a sophisticated regulatory framework involving pathogen-sensing pathways and tissue-specific factors. Toll-like receptor (TLR) engagement represents the primary activation mechanism: Bacterial ligands like Escherichia coli lipopolysaccharide (LPS) (recognized by TLR4) and flagellin (detected by TLR5) induce hBD-2 expression in intestinal and respiratory epithelia. This occurs through the canonical MyD88/NF-κB pathway, where NF-κB p50/p65 heterodimers translocate to the nucleus and bind κB sites in the DEFB4A promoter [1] [4].

Beyond NF-κB, the promoter integrates inputs from multiple transcription factors. AP-1 (Fos/Jun) binds a proximal response element upon MAP kinase activation, synergizing with NF-κB for maximal induction. Notably, a genome-wide siRNA screen in intestinal epithelial cells identified GATA6 as a critical transcriptional enhancer. Silencing GATA6 reduced hBD-2 expression by >70% upon bacterial challenge, linking this inflammatory bowel disease-associated factor to defensin regulation [1]. Conversely, the screen revealed inhibitory zinc-finger proteins like ZNF3 that may suppress baseline expression. Tissue-specificity arises from differential factor availability; for example, keratinocytes utilize STAT3 for IL-22-induced DEFB4A transcription, whereas pulmonary epithelia rely heavily on NF-κB.

Table 1: Key Transcriptional Regulators of hBD-2

RegulatorActivation TriggerBinding SiteFunctional ImpactExperimental Model
NF-κB p65/p50TLR ligands (LPS, flagellin)κB motif (-208 to -199 bp)Primary inducer; essential for pathogen responseTC7 intestinal cells, primary HNECs [1] [4]
AP-1 (c-Fos/c-Jun)PMA, inflammatory cytokinesTRE (-132 to -126 bp)Synergizes with NF-κB; enhances transcriptionKeratinocyte cell lines [8]
GATA6Bacterial challengeGATA motif (-315 bp)Novel promoter; loss reduces expression 70-80%siRNA screen in intestinal epithelia [1]
STAT3IL-22STAT-responsive elementTissue-specific induction in keratinocytesSkin-derived cell cultures [8]
ZNF3ConstitutiveRepressor elementSilencing increases basal expressionGenome-wide RNAi screen [1]

Epigenetic Modulation of hBD-2 Expression in Epithelial Tissues

Epigenetic modifications dynamically regulate DEFB4A accessibility across tissues. Histone acetylation is a central activating mark: In resting intestinal epithelia, the DEFB4A locus exhibits low H3K27ac. Upon microbial exposure, histone acetyltransferases (HATs) like p300/CBP are recruited, depositing H3K27ac and loosening chromatin structure. This facilitates transcription factor binding, with H3K27ac levels correlating directly with hBD-2 mRNA levels [1] [8]. Conversely, histone deacetylases (HDACs) suppress defensin expression. The RNAi screen identified SUDS3, a regulatory subunit of the Sin3A/HDAC complex, as a strong repressor. SUDS3 knockdown increased H3K27ac at the DEFB4A promoter and elevated hBD-2 expression by 4.5-fold, confirming HDAC activity as a critical epigenetic brake [1].

DNA methylation also contributes to tissue-specific control. The DEFB4A promoter contains CpG islands that are heavily methylated in tissues with low baseline expression (e.g., renal tubules). Demethylation during cellular differentiation or inflammation permits expression, as seen in psoriatic skin where hypomethylation coincides with high hBD-2. Non-coding RNAs further fine-tune regulation; miR-149-3p directly targets DEFB4A mRNA in gingival epithelia, providing post-transcriptional silencing that complements epigenetic mechanisms.

Table 2: Epigenetic Regulators of hBD-2 Expression

Epigenetic MechanismRegulatory ComponentEffect on hBD-2Functional ConsequenceValidation Approach
Histone acetylationp300/CBP HATsInductionChromatin relaxation; TF recruitmentChIP-qPCR in stimulated cells [1]
Histone deacetylationSUDS3/Sin3A/HDAC complexRepressionChromatin compaction; promoter silencingsiRNA knockdown + RNA-seq [1]
DNA methylationCpG island methylationTissue-specific silencingBlocks TF binding in non-permissive tissuesBisulfite sequencing [8]
MicroRNA regulationmiR-149-3pPost-transcriptional suppressionmRNA degradation/translational inhibitionLuciferase reporter assays [8]

Role of Pathogen-Associated Molecular Patterns (PAMPs) in Inducing hBD-2 Synthesis

hBD-2 induction is exquisitely sensitive to microbial components, with Gram-negative bacteria eliciting the strongest response. In intestinal epithelia, E. coli K12 challenge at MOI 10 induces a 740-fold increase in DEFB4A transcription within 3 hours, significantly outperforming Gram-positive Streptococcus strains (max 280-fold) [1]. This hierarchy reflects TLR specificity: Flagellin (TLR5 agonist) and LPS (TLR4 ligand) are potent inducers, while peptidoglycan (recognized by NOD1/2) elicits weaker responses. PAMP recognition converges on kinase cascades—IKKβ for NF-κB and JNK for AP-1—which jointly activate the promoter.

Beyond direct pathogen sensing, cytokine networks amplify hBD-2 production. IL-1β and TNF-α stimulate expression via autocrine/paracrine loops, while IL-17 enhances responsiveness in keratinocytes. Notably, PAMP-triggered hBD-2 synthesis exhibits tissue-specific kinetics: Nasal epithelia show peak secretion 24h post-MRSA challenge, coinciding with barrier protection [4], while intestinal cells release detectable peptide within 3h of E. coli exposure [1]. The magnitude of induction also varies clinically; hBD-2 increases 5.2-fold in amniotic membranes during chorioamnionitis-associated preterm birth, directly proportional to bacterial load [10].

Table 3: Pathogen and Cytokine Inducers of hBD-2

Inducer CategorySpecific ActivatorReceptorSignaling PathwayFold Induction
Bacterial PAMPsE. coli LPSTLR4MyD88/NF-κB740x (intestinal) [1]
Bacterial PAMPsFlagellinTLR5MyD88/NF-κB/AP-1320x (intestinal) [1]
Bacterial pathogensMethicillin-resistant S. aureusTLR2/6NF-κB5x (nasal) [4]
Pro-inflammatory cytokinesIL-1βIL-1RMyD88/NF-κB18x (amniotic) [10]
Pro-inflammatory cytokinesTNF-αTNFRNF-κB/AP-112x (keratinocyte) [8]
T-cell cytokinesIL-17IL-17RACT1/NF-κB9x (skin) [8]

Intracellular Trafficking and Secretion Pathways in Epithelial Cells

Following synthesis as prepropeptides, hBD-2 undergoes critical post-translational modifications. The signal peptide directs it to the endoplasmic reticulum (ER), where disulfide bond formation is catalyzed by protein disulfide isomerase (PDI). Three invariant bonds (Cys¹-Cys⁵, Cys²-Cys⁴, Cys³-Cys⁶) stabilize the β-sheet core [8]. Proteolytic cleavage then occurs: Furin or prohormone convertases remove the anionic propiece in the trans-Golgi network, generating the mature cationic peptide. This processing is essential for antimicrobial activity, as the propiece neutralizes charge interactions.

hBD-2 utilizes unconventional secretion pathways bypassing the ER-Golgi route. In polarized epithelia, constitutive release occurs via vesicular transport, with Rab11a GTPase directing defensin-containing vesicles to the basolateral membrane [5] [9]. Under stress (e.g., oxidative challenge), autophagy components mediate alternative trafficking: Chaperone-mediated autophagy (CMA) targets hBD-2 to lysosomes via HSC70 recognition of KFERQ-like motifs. These lysosomes then fuse with autophagosomes to form "secretory autolysosomes" that release hBD-2 extracellularly upon SNARE-mediated plasma membrane fusion [7]. This route protects hBD-2 from degradation while enabling rapid deployment.

Table 4: hBD-2 Trafficking and Secretion Mechanisms

Trafficking PathwayKey Molecular PlayersCellular CompartmentsRegulatory TriggersFunctional Evidence
Conventional vesicular transportRab11a, Sec23/Sec24ER → Golgi → vesicles → basolateral membraneConstitutive secretionsiRNA blocks basolateral release [5] [9]
Unconventional autophagy-lysosome secretionHSC70, LAMP2A, SNARE complexesCytosol → lysosomes → autolysosomes → extracellular spaceOxidative stress (6-OHDA)Autophagy inhibition blocks secretion [7]
Disulfide bond formationProtein disulfide isomerase (PDI)Endoplasmic reticulumCo-translational foldingPDI inhibitors disrupt native conformation [8]
Proteolytic maturationFurin/proprotein convertasestrans-Golgi networkAcidic pH environmentConvertase knockout reduces active peptide [8]

Compound Listing

Properties

Product Name

Beta-defensin 2

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